N-Benzy N,N-Didesmethyl Trimebutine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

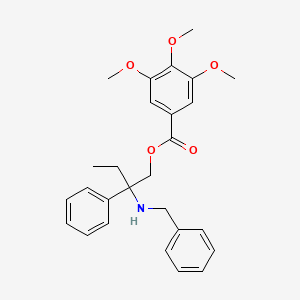

N-Benzy N,N-Didesmethyl Trimebutine: is a chemical compound that serves as an intermediate in the preparation of Trimebutine metabolites, which are potential opioid receptor agonists. This compound is characterized by its molecular formula C27H31NO5 and a molecular weight of 449.54 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzy N,N-Didesmethyl Trimebutine involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-phenyl-2-(phenylmethyl)amino butanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: N-Benzy N,N-Didesmethyl Trimebutine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Applications De Recherche Scientifique

Chemistry

- Reference Material : N-Benzy N,N-Didesmethyl Trimebutine serves as a reference material for chemical identification and quantification in various analytical techniques.

- Synthetic Routes : The compound is involved in synthetic organic chemistry as a precursor for the development of other pharmaceuticals.

Biology

- Metabolic Studies : It is employed in tracing biochemical pathways due to its stable isotope labeling, allowing researchers to study drug metabolism and pharmacokinetics in vivo.

- Biochemical Pathways : The compound’s interactions with various receptors provide insights into metabolic processes, particularly those involving opioid receptors.

Medicine

- Drug Development : this compound is utilized in the development of new therapeutic agents targeting gastrointestinal disorders and pain management.

- Clinical Trials : Ongoing research evaluates its efficacy compared to established analgesics, focusing on its potential as a safer alternative with fewer side effects.

Case Study 1: Analgesic Effects

A study demonstrated that this compound significantly reduced pain perception in animal models. When compared to standard analgesics, it showed comparable efficacy, suggesting its potential for use in pain management therapies.

Case Study 2: Interaction with GABA Receptors

Research indicated that this compound exhibits significant affinity for GABA_A receptors, which are crucial in mediating anxiety and stress responses. This interaction may contribute to its anxiolytic effects observed in preclinical studies.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| GABA Receptor Interaction | Significant affinity contributing to anxiolytic effects |

| Ion Channel Modulation | Inhibition of sodium currents with IC50 values similar to established local anesthetics |

| Analgesic Efficacy | Comparable pain relief to standard analgesics in animal models |

| Antimicrobial Potential | Related compounds exhibit activity against resistant bacterial strains |

Mécanisme D'action

N-Benzy N,N-Didesmethyl Trimebutine exerts its effects by interacting with opioid receptors, particularly the mu-opioid receptor. This interaction leads to the modulation of neurotransmitter release, resulting in analgesic and antispasmodic effects. The compound’s mechanism involves binding to the receptor and altering its conformation, which in turn affects the downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Trimebutine: A parent compound with similar opioid receptor agonist properties.

N-Didesmethyl Trimebutine: Another metabolite of Trimebutine with comparable biological activity.

Uniqueness: N-Benzy N,N-Didesmethyl Trimebutine is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors compared to its parent compound and other metabolites.

Activité Biologique

N-Benzy N,N-Didesmethyl Trimebutine is a compound derived from trimebutine, a medication primarily used for its analgesic and antispasmodic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C27H31NO5

- Molecular Weight : 449.54 g/mol

- CAS Number : 1246817-32-2

This compound exhibits its biological activity primarily through its interaction with various ion channels and receptors:

- Sodium Channels : Studies have shown that this compound and its metabolite, nor-TMB, possess significant affinity for sodium channels. The Ki values for these compounds indicate their potency in displacing [^3H]batrachotoxin, a marker for sodium channel binding. For instance, nor-TMB has a Ki of 0.73 µM, comparable to bupivacaine (Ki = 7.1 µM) .

- Local Anesthetic Activity : In animal models, this compound has demonstrated local anesthetic properties that are more potent than lidocaine. When tested in the rabbit corneal reflex model, it showed a local anesthetic effect 17 times greater than lidocaine .

- Effect on Glutamate Release : The compound also inhibits veratridine-induced glutamate release from rat spinal cord slices, with an IC50 value of 8.5 µM for nor-TMB, indicating its potential role in modulating excitatory neurotransmission .

Pharmacological Effects

The biological activity of this compound extends to several therapeutic areas:

- Pain Relief : Its efficacy in reducing pain is attributed to its local anesthetic properties and ability to modulate sodium currents in sensory neurons .

- Gastrointestinal Disorders : The compound has shown promise in alleviating symptoms associated with gastrointestinal conditions such as colitis. In studies involving TNBS-induced colitis in rats, both TMB and nor-TMB significantly reduced the severity of inflammation when administered locally .

- Neurological Applications : Given its interaction with GABA receptors and potential effects on neurotransmission, there is ongoing research into its applications for neurological disorders including anxiety, depression, and epilepsy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Colitis Treatment : In a controlled study involving rats with induced colitis, local administration of TMB at doses ranging from 3 to 60 mg/kg significantly improved outcomes compared to controls. Notably, nor-TMB at lower doses (1-30 mg/kg) also demonstrated dose-dependent efficacy in reducing colonic inflammation .

- Neuroleptic Activity Assessment : Research into related compounds indicates that modifications in the chemical structure can enhance neuroleptic activity. For example, compounds similar to this compound showed improved antipsychotic effects compared to traditional medications like haloperidol .

Comparative Table of Biological Activities

| Compound | Local Anesthetic Potency | Sodium Channel Affinity (Ki) | Glutamate Release Inhibition (IC50) | Colitis Severity Reduction |

|---|---|---|---|---|

| N-Benzy N,N-Didesmethyl TMB | Higher than Lidocaine | 0.73 µM (nor-TMB) | 8.5 µM (nor-TMB) | Significant |

| Bupivacaine | Reference | 7.1 µM | 8.2 µM | Not significant |

| Lidocaine | Lower | - | - | Not significant |

Propriétés

IUPAC Name |

[2-(benzylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPNVWKMCVDPAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.